N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)naphthalene-2-sulfonamide
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Overview
Description
“N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)naphthalene-2-sulfonamide” is a compound that features a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This compound is part of a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Scientific Research Applications
- Researchers have explored bioactive molecules containing the pyrrolidine ring and its derivatives. These include pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol derivatives .
- Some pyrrolidin-2-one derivatives, which share structural similarities with our compound, exhibit antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals .
- Investigating the binding conformation of related compounds can reveal their potency against specific protein targets. For instance, bicyclic sulfonamide derivatives have shown activity against RORγt (a nuclear receptor involved in immune regulation) but may also interact with other receptors like pregnane X receptor (PXR) .
- The stereogenicity of pyrrolidine carbons influences the biological profile of drug candidates. Different stereoisomers and spatial orientations of substituents can lead to distinct binding modes with enantioselective proteins .
- The compound’s structure allows for diverse synthetic pathways. Researchers have explored the synthesis of related molecules, such as N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, demonstrating the versatility of this scaffold .
- The pyrrolidine ring contributes to the heterocyclic diversity of this compound. Heterocycles are valuable tools for modifying physicochemical properties and optimizing drug candidates .
Medicinal Chemistry and Drug Development
Antioxidant Activity
Biological Activity Against Specific Targets
Synthetic Strategies and Stereoselectivity
Chemodivergent Synthesis
Heterocyclic Chemistry
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Mechanism of Action
Target of Action
Similar compounds, derivatives of 2-(pyrrolidin-1-yl)pyrimidine, have been found to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also known to inhibit a wide range of enzymes: phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
properties
IUPAC Name |
N-(2-pyrrolidin-1-ylpyrimidin-5-yl)naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c23-25(24,17-8-7-14-5-1-2-6-15(14)11-17)21-16-12-19-18(20-13-16)22-9-3-4-10-22/h1-2,5-8,11-13,21H,3-4,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVAODGCGDSQGDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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